Ethyl 3,3-difluoro-2-oxobutanoate
Overview
Description
Ethyl 3,3-difluoro-2-oxobutanoate is an organic compound with the molecular formula C6H8F2O3This compound is characterized by the presence of two fluorine atoms and a keto group on the butanoate backbone, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoro-2-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed by deprotonation of a carbonyl compound, reacts with an alkyl halide to form a new carbon-carbon bond . This method is particularly useful for introducing the ethyl group into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fluorinated reagents and catalysts to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 3,3-difluoro-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting metabolic disorders and enzyme inhibition.
Industry: This compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a valuable tool in the study of enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: This compound has a similar structure but with the fluorine atoms positioned differently on the butanoate backbone.
Ethyl 2-fluoro-3-oxobutanoate: Another related compound with a single fluorine atom and a keto group.
Uniqueness
Ethyl 3,3-difluoro-2-oxobutanoate is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and interaction with biological targets. This distinct structure makes it particularly useful in the synthesis of specialized fluorinated compounds and in the study of fluorine’s effects on molecular interactions .
Properties
IUPAC Name |
ethyl 3,3-difluoro-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-3-11-5(10)4(9)6(2,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYMLJXLJWWHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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